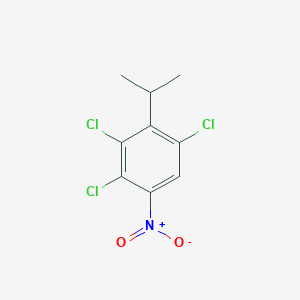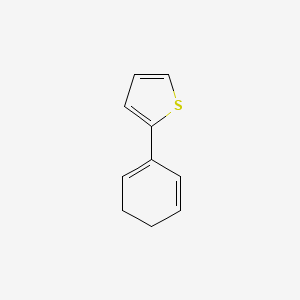
2-(Cyclohexa-1,5-dien-1-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexa-1,5-dien-1-yl)thiophene is a chemical compound that features a thiophene ring substituted with a cyclohexa-1,5-dien-1-yl group Thiophene is a five-membered aromatic ring containing one sulfur atom, and the cyclohexa-1,5-dien-1-yl group is a six-membered ring with two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexa-1,5-dien-1-yl)thiophene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further functionalized to introduce the thiophene ring. Another method involves the condensation of thiophene derivatives with cyclohexadiene under specific conditions, such as the presence of a catalyst or under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexa-1,5-dien-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bonds in the cyclohexadiene ring to single bonds, resulting in a saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions to achieve substitution on the thiophene ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, cyclohexane derivatives, and various substituted thiophenes, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
2-(Cyclohexa-1,5-dien-1-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexa-1,5-dien-1-yl)thiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexa-2,5-dien-1-ylthiophene
- Cyclohexa-1,4-dien-1-ylthiophene
- Cyclohexa-1,3-dien-1-ylthiophene
Uniqueness
2-(Cyclohexa-1,5-dien-1-yl)thiophene is unique due to the specific positioning of the double bonds in the cyclohexadiene ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
110214-15-8 |
|---|---|
Fórmula molecular |
C10H10S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
2-cyclohexa-1,5-dien-1-ylthiophene |
InChI |
InChI=1S/C10H10S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h2,4-8H,1,3H2 |
Clave InChI |
BYCMYCQRDSEIHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)
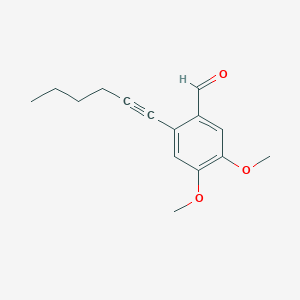

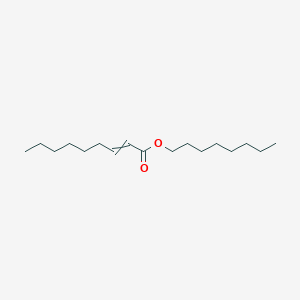

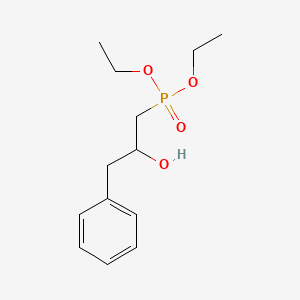
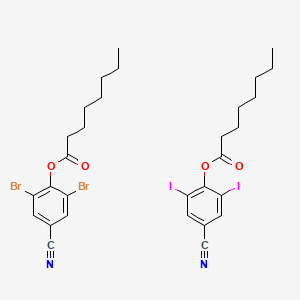
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
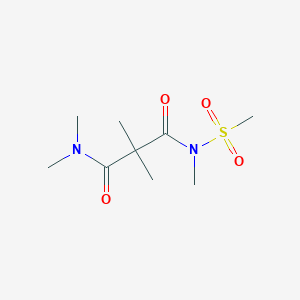
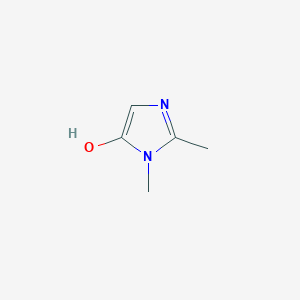
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
